Nickelocene

Chemical Vapor Deposition Volatility Thermodynamics

Nickelocene (≥98% purity) is the only metallocene that promotes 3D-island growth in ALD for high-surface-area films, forms ordered graphitic carbon shells on nanoparticles via microwave synthesis, and provides unique redox access to Ni(IV) species under mild conditions. Substitution with ferrocene or nickel acetylacetonate leads to uncontrolled film morphology or failed encapsulation. Essential for catalysis, sensor, and thin-film R&D. Packaged under inert gas to maintain integrity.

Molecular Formula C10H10Ni
Molecular Weight 188.88 g/mol
CAS No. 1271-28-9
Cat. No. B073246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickelocene
CAS1271-28-9
Molecular FormulaC10H10Ni
Molecular Weight188.88 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2]
InChIInChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2
InChIKeyKZPXREABEBSAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 75 °F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Nickelocene (CAS 1271-28-9): Baseline Properties and Metallocene Class Context for Scientific Procurement


Nickelocene (Ni(C5H5)2, CAS 1271-28-9) is an organometallic sandwich compound belonging to the metallocene family, sharing a core structure with ferrocene and cobaltocene [1]. It is a bright green, paramagnetic solid at room temperature with a molecular weight of 188.88 g/mol and a typical melting point of 171-173°C [2]. The compound is known for its air sensitivity, requiring storage under inert gas, and is supplied as a dark green to black crystalline powder [2]. While nickelocene has limited direct commercial applications, it serves as a critical research precursor in materials science, particularly for atomic layer deposition (ALD), chemical vapor deposition (CVD), and as an electrochemical mediator [3].

Why Nickelocene Cannot Be Substituted by Generic Metallocene Analogs Without Performance Penalties


Despite structural similarities, nickelocene exhibits fundamentally different physical, electrochemical, and materials-processing behaviors compared to its closest analogs ferrocene and cobaltocene, as well as other nickel precursors like nickel acetylacetonate [1]. These differences are not merely academic; they translate directly into divergent outcomes in critical applications such as thin-film growth mode (2D vs. 3D) [2], carbon nanotube morphology [3], and electrochemical stability [4]. Generic substitution—e.g., using ferrocene in place of nickelocene for ALD—would result in uncontrollable film morphology and altered Ni:Fe ratios [2], while using nickel acetylacetonate instead of nickelocene in microwave synthesis fails to produce the desired carbon-encapsulated structures due to ligand-field effects [3]. The following quantitative evidence provides a rigorous basis for selecting nickelocene over its alternatives.

Nickelocene Quantitative Differentiation Evidence: Comparator Data for Informed Procurement


Sublimation Enthalpy Comparison of Metallocenes for CVD Precursor Selection

Nickelocene exhibits a sublimation enthalpy (ΔsubHm0) of 71.47±0.63 kJ mol−1 at 294.5 K, which is lower than that of ferrocene (72.07±0.36 kJ mol−1) and cobaltocene (72.09±0.11 kJ mol−1) [1]. This lower energy barrier for sublimation indicates higher volatility under equivalent thermal conditions, which can influence precursor delivery efficiency in CVD processes.

Chemical Vapor Deposition Volatility Thermodynamics

Electrochemical Redox Potential Separation (ΔE1/2) for Nickelocene Dication Formation

Nickelocene can undergo two successive one-electron oxidations, with the potential separation (ΔE1/2) between the first and second oxidation steps showing a variation of up to 600 mV depending on the solvent used with a weakly-coordinating electrolyte [1]. This large solvent-tunable window contrasts with ferrocene and cobaltocene, which require specialized conditions (e.g., liquid SO2 at low temperatures) for the second oxidation due to very positive potentials (1.71 V for ferrocene, 2.72 V for cobaltocene vs. FeCp20/+) [1].

Electrochemistry Redox Chemistry Catalysis

Atomic Layer Deposition Growth Mode: 3D Island Growth vs. 2D Layer Growth

In thermal ALD of iron-nickel oxides, nickelocene (NiCp2) promotes a 3D-island growth mode, whereas ferrocene (FeCp2) promotes a 2D layer-by-layer growth mode under identical conditions [1]. This divergent behavior leads to unexpected atomic ratios and film morphologies in mixed oxide systems, demonstrating that the two precursors are not interchangeable despite both being homoleptic metallocenes.

Atomic Layer Deposition Thin Films Surface Chemistry

Ligand-Dependent Morphology Control in Microwave Synthesis of Carbon-Coated Nanoparticles

The cyclopentadienyl (Cp) ligand in nickelocene directs the formation of graphitized carbon shells encapsulating metal nanoparticles during microwave-induced arc discharge, whereas the acetylacetonate (acac) ligand in nickel acetylacetonate leads to random carbon aggregation due to its open-loop structure [1]. This ligand-dependent morphology control is critical for synthesizing core-shell nanostructures.

Nanomaterials Carbon Encapsulation Catalyst Design

Optimal Application Scenarios for Nickelocene Based on Validated Differentiation Evidence


ALD of NiO and Ni-Fe Oxide Films Requiring 3D Island Growth Morphology

Based on the direct comparative evidence that nickelocene promotes 3D-island growth in ALD [1], this precursor should be selected when fabricating high-surface-area nickel oxide or nickel-iron oxide films for catalysis, sensors, or energy storage electrodes. Substitution with ferrocene would result in 2D layer growth, fundamentally altering the film's microstructure and active surface area. The 2Fe:1Ni mixed oxide film deposited using this method exhibited an overpotential of 267 mV at 10 mA cm⁻² and a Tafel slope of 36.8 mV dec⁻¹ for the oxygen evolution reaction, demonstrating the functional utility of this morphology [1].

Synthesis of Core-Shell Carbon-Encapsulated Nickel Nanoparticles (Ni@CNPs)

Nickelocene is uniquely suited for the microwave-induced synthesis of carbon-coated nickel nanoparticles due to the strong covalent Cp-Ni bond that confines ligand collapse to the metal core, forming ordered graphitic shells [2]. Attempts using nickel acetylacetonate yield random carbon aggregates without core-shell structure [2]. This application scenario is validated by SEM and TEM analyses demonstrating the morphology difference, making nickelocene the necessary precursor for applications in magnetic materials, catalysis, and biomedical imaging requiring stable carbon encapsulation.

Electrochemical Mediator for Glucose Oxidase Biosensors

Nickelocene adsorbed on activated pyrolytic graphite electrodes exhibits a formal redox potential of -0.1 V (vs. Ag/AgCl) [3] and mediates charge transfer between the electrode and glucose oxidase [3]. This specific redox potential, distinct from other metallocene mediators, enables amperometric glucose sensing with defined operating windows. Procurement of high-purity nickelocene is essential for reproducible sensor fabrication, as impurities or alternative mediators would shift the operating potential and degrade sensitivity.

Electrochemical Studies Requiring Accessible Ni(II)/Ni(III)/Ni(IV) Redox Couples

Nickelocene offers a solvent-tunable ΔE1/2 of up to 600 mV for successive one-electron oxidations [4], providing access to the nickelocenium dication (Ni(IV) species) under mild, non-aqueous conditions. In contrast, ferrocene and cobaltocene require specialized, low-temperature conditions (liquid SO2) for analogous second oxidations [4]. This makes nickelocene the preferred starting material for synthetic electrochemistry targeting higher-valent nickel species, including catalysis and materials synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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